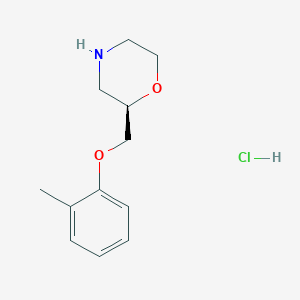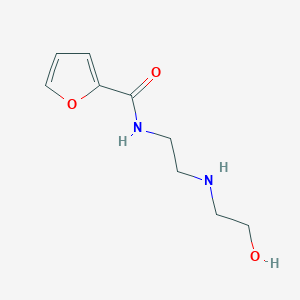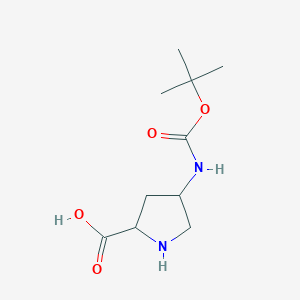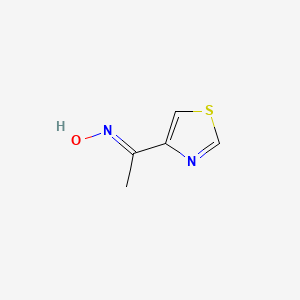
1-(Thiazol-4-yl)ethanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiazol-4-yl)ethanone oxime is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 1-(Thiazol-4-yl)ethanone oxime typically involves the reaction of thiazole derivatives with hydroxylamine. One common method includes the reaction of 4-thiazolyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol solvent under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(Thiazol-4-yl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include nitrile oxides, amines, and substituted thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Thiazol-4-yl)ethanone oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, fungicides, and biocides
Wirkmechanismus
The mechanism of action of 1-(Thiazol-4-yl)ethanone oxime involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to its observed antimicrobial or anti-inflammatory effects. The thiazole ring’s aromaticity and the oxime group’s reactivity play crucial roles in these interactions .
Vergleich Mit ähnlichen Verbindungen
1-(Thiazol-4-yl)ethanone oxime can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of the thiazole ring and the oxime group, which imparts distinct chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C5H6N2OS |
|---|---|
Molekulargewicht |
142.18 g/mol |
IUPAC-Name |
(NE)-N-[1-(1,3-thiazol-4-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C5H6N2OS/c1-4(7-8)5-2-9-3-6-5/h2-3,8H,1H3/b7-4+ |
InChI-Schlüssel |
YFQLOVCNGQOSHY-QPJJXVBHSA-N |
Isomerische SMILES |
C/C(=N\O)/C1=CSC=N1 |
Kanonische SMILES |
CC(=NO)C1=CSC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B15053192.png)
![5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B15053196.png)
![Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B15053197.png)

![N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine](/img/structure/B15053206.png)


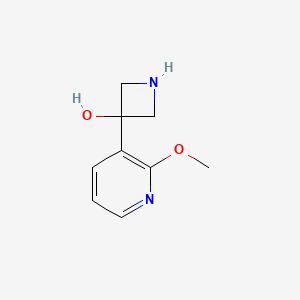
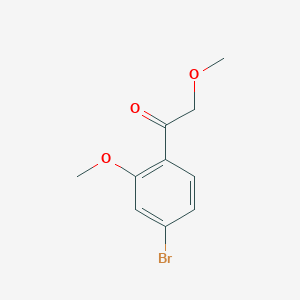
![2,3-dihydro-1H-cyclobuta[b]indole](/img/structure/B15053249.png)

